molecular formula C17H17ClN6O2 B2569146 1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-71-0

1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2569146
CAS RN: 898412-71-0
M. Wt: 372.81
InChI Key: BHLYFQCPSUZPEF-UHFFFAOYSA-N
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Description

Triazino purines are a class of compounds that contain a purine (a type of heterocyclic aromatic organic compound) fused with a triazine ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectral data . In some cases, the structure can be further confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and are often dependent on the specific substituents present on the triazino purine ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. Factors such as the presence and position of different substituents can greatly influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Antiviral and Anticancer Applications

  • Synthesis and Antiviral Activity

    A study detailed the chemical synthesis of imidazo[1,2-a]-s-triazine nucleosides and nucleotide analogues, highlighting their moderate activity against rhinovirus at non-toxic dosage levels, indicating potential antiviral applications (Kim et al., 1978).

  • Anticancer, Anti-HIV-1, and Antimicrobial Activity

    Research on the synthesis of new triazino and triazolo[4,3-e]purine derivatives revealed that some compounds exhibited considerable anticancer activity against specific cancer cell lines and moderate anti-HIV-1 activity, suggesting their potential in developing new therapeutic agents (Ashour et al., 2012).

Chemical Synthesis and Characterization

  • Synthetic Methodologies

    A study on the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines explored their applications as amino protecting groups and sulfurization reagents, highlighting their utility in peptide and glycopeptide synthesis (Barany et al., 2005).

  • Molecular Structure and Characterization

    Research on benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione discussed their optimized synthesis and characterization, providing a foundation for understanding the chemical properties and potential applications of similar triazine derivatives (Hwang et al., 2017).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological target they interact with. Some triazino purine derivatives have shown anticancer activity .

Safety and Hazards

The safety and hazards associated with these compounds would also depend on their specific structure. Some triazino purine derivatives have been tested against non-cancer cell lines to determine their toxicity .

Future Directions

Future research in this area could involve the synthesis and testing of new triazino purine derivatives to explore their potential as therapeutic agents. The design of new synthetic routes to create these compounds more efficiently could also be a focus of future work .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYFQCPSUZPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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